molecular formula C11H13N3O2 B14902152 3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14902152
M. Wt: 219.24 g/mol
InChI Key: QDSBXIGYTARVJB-UHFFFAOYSA-N
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Description

3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a tert-butyl group at the 3-position and keto groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyrido[2,3-d]pyrimidines.

Scientific Research Applications

3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of specific molecular targets such as tyrosine kinases and cyclin-dependent kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-tert-butyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)14-9(15)7-5-4-6-12-8(7)13-10(14)16/h4-6H,1-3H3,(H,12,13,16)

InChI Key

QDSBXIGYTARVJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(NC1=O)N=CC=C2

Origin of Product

United States

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